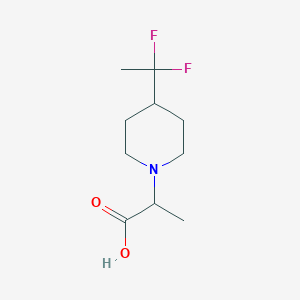
Acide 2-(4-(1,1-difluoroéthyl)pipéridin-1-yl)propanoïque
Vue d'ensemble
Description
The compound “2-(4-(1,1-Difluoroethyl)piperidin-1-yl)propanoic acid” is a chemical compound used in scientific research . It has a molecular weight of 221.24 and a molecular formula of C10H17F2NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a propanoic acid group via a difluoroethyl group . The piperidine ring is a common structure in many pharmaceutical compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.24 and a molecular formula of C10H17F2NO2 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine sont utilisés comme agents anticancéreux . Ils présentent des effets antiprolifératifs et antimétastatiques sur divers types de cancers, in vitro et in vivo .
Applications antivirales
Les dérivés de la pipéridine possèdent également des propriétés antivirales . Ils peuvent être utilisés dans le développement de médicaments pour traiter diverses infections virales.
Applications antipaludiques
L'activité antipaludique des dérivés de la pipéridine est une autre application importante . Ils peuvent être utilisés dans la synthèse de médicaments pour lutter contre le paludisme.
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine sont utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui les rend utiles dans le traitement des infections associées.
Applications antihypertensives
Les dérivés de la pipéridine peuvent être utilisés dans le traitement de l'hypertension . Ils peuvent aider à réguler les niveaux de pression artérielle.
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine possèdent des propriétés analgésiques (soulagement de la douleur) et anti-inflammatoires . Ils peuvent être utilisés dans le développement de médicaments pour gérer la douleur et l'inflammation.
Applications anti-Alzheimer
Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anti-Alzheimer . Ils peuvent être utilisés dans le développement de médicaments pour traiter la maladie d'Alzheimer.
Applications antipsychotiques
Enfin, les dérivés de la pipéridine peuvent être utilisés comme agents antipsychotiques . Ils peuvent aider à gérer les symptômes de divers troubles psychiatriques.
En conclusion, l'“Acide 2-(4-(1,1-difluoroéthyl)pipéridin-1-yl)propanoïque” en tant que dérivé de la pipéridine a des applications potentielles dans divers domaines de la recherche scientifique, en particulier dans la découverte et le développement de médicaments .
Mécanisme D'action
The mechanism of action of this compound is not clear from the available information. Piperidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(1,1-difluoroethyl)piperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-7(9(14)15)13-5-3-8(4-6-13)10(2,11)12/h7-8H,3-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUIAMOECXMAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCC(CC1)C(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201436 | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1949815-71-7 | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949815-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 4-(1,1-difluoroethyl)-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





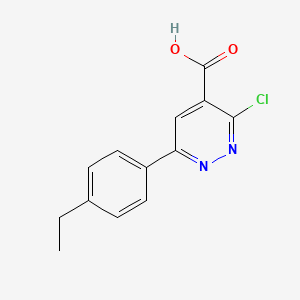
![3-[(4-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1473912.png)
![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1473913.png)
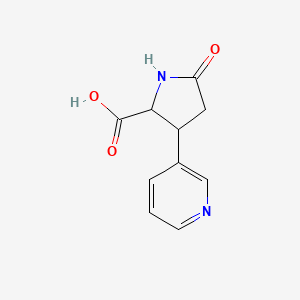
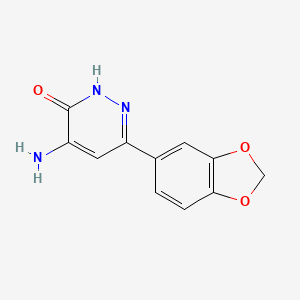

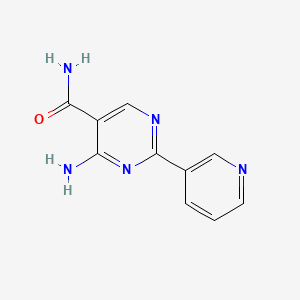
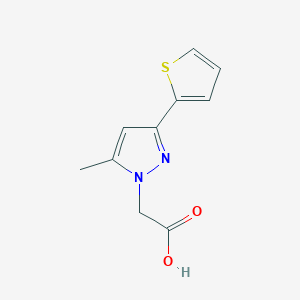
![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473923.png)
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate hydrochloride](/img/structure/B1473927.png)